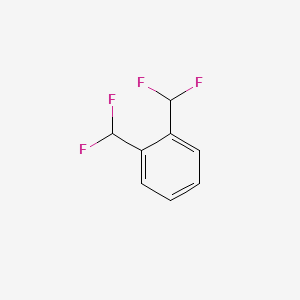

1,2-Bis(difluoromethyl)benzene

Description

Foundational Context of Organofluorine Chemistry and Difluoromethylated Arenes

Organofluorine chemistry involves the study of compounds containing carbon-fluorine bonds. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. solubilityofthings.com Fluorine's high electronegativity and relatively small size can influence a molecule's conformation, metabolic stability, lipophilicity, and binding affinity. cymitquimica.comcymitquimica.com

Difluoromethylated arenes are aromatic compounds bearing one or more difluoromethyl (-CHF₂) groups. The -CHF₂ group is of particular interest as it is considered a bioisostere of functional groups such as hydroxyl (-OH), thiol (-SH), and amino (-NH₂) groups. researchgate.net This allows for the strategic replacement of these groups in bioactive molecules to enhance their properties. Unlike the more electron-withdrawing trifluoromethyl (-CF₃) group, the -CHF₂ group can also act as a weak hydrogen bond donor, which can be a crucial interaction in molecular recognition. researchgate.net The selective introduction of difluoromethyl groups into aromatic systems has become a significant area of research, with various methods developed for C-H difluoromethylation and cross-coupling reactions. chinesechemsoc.org

Strategic Importance of Ortho-Difluoromethylated Benzene (B151609) Derivatives

The substitution pattern on a benzene ring is critical to a molecule's properties and function. Ortho-disubstituted benzene derivatives, where two substituents occupy adjacent positions (1,2-substitution), are important structural motifs in materials science and serve as key intermediates in organic synthesis. mdpi.com The proximity of the ortho substituents can lead to steric hindrance and through-space electronic interactions that are not present in their meta- or para-isomers. These effects can dictate the molecule's preferred conformation and influence its reactivity. nih.gov

In the case of 1,2-Bis(difluoromethyl)benzene, the two adjacent -CHF₂ groups create a unique stereoelectronic environment on one face of the aromatic ring. This arrangement can enhance thermal stability and impart specific dielectric properties, making such compounds valuable for the development of advanced materials like high-performance polymers. chemimpex.com The synthesis of ortho-disubstituted benzenes can be challenging, often requiring multi-step procedures or specialized catalytic systems to achieve the desired regioselectivity. mdpi.com The development of efficient synthetic routes to access compounds like this compound is therefore a key research objective.

Overview of Current Research Trajectories for this compound

Current research involving this compound primarily focuses on its application as a specialized building block in organic synthesis. Its structure is relevant for creating more complex fluorinated molecules for potential use in pharmaceuticals, agrochemicals, and materials science. The unique electronic and steric properties imparted by the ortho-difluoromethyl groups make it a target for incorporation into novel polymers and materials where high thermal stability and chemical resistance are required. chemimpex.com

While specific research applications for this compound are still emerging, the broader class of difluoromethylated aromatics is under intense investigation. Research trajectories include the development of novel catalytic methods for their synthesis and their late-stage introduction into biologically active molecules. researchgate.net Furthermore, there is growing interest in using such fluorinated compounds in the field of organic electronics and as reference standards for analytical methods designed to detect fluorinated substances in the environment.

Physicochemical Properties

Detailed experimental data for this compound are not widely available in the public literature. The following table presents its known molecular properties, along with comparative data for its isomer, 1,4-Bis(difluoromethyl)benzene, and the related compound, 1,2-Bis(trifluoromethyl)benzene.

| Property | This compound | 1,4-Bis(difluoromethyl)benzene | 1,2-Bis(trifluoromethyl)benzene |

| CAS Number | 887268-02-2 aksci.comamadischem.com | 369-54-0 cymitquimica.com | 433-95-4 chemimpex.comtcichemicals.com |

| Molecular Formula | C₈H₆F₄ aksci.comamadischem.com | C₈H₆F₄ cymitquimica.com | C₈H₄F₆ chemimpex.comnih.gov |

| Molecular Weight | 178.13 g/mol aksci.comamadischem.com | 178.13 g/mol | 214.11 g/mol chemimpex.comnih.gov |

| Appearance | Not specified | Colorless to pale yellow liquid or solid cymitquimica.com | Colorless to almost colorless clear liquid chemimpex.comtcichemicals.com |

| Boiling Point | Not available | ~159-160 °C (predicted) | 142 °C chemimpex.com |

| Density | Not available | Not available | 1.44 g/cm³ chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(difluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWAUVIVGXKCEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)F)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306813 | |

| Record name | 1,2-Bis(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887268-02-2 | |

| Record name | 1,2-Bis(difluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887268-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2 Bis Difluoromethyl Benzene

Direct Difluoromethylation Approaches for Aromatic Substrates

Direct methods aim to install the difluoromethyl group onto a pre-existing aromatic ring in a single step. These approaches are highly sought after for their efficiency but often face challenges with regioselectivity, particularly for the synthesis of specific isomers like 1,2-bis(difluoromethyl)benzene.

Transition Metal-Catalyzed Difluoromethylation (e.g., Copper-, Palladium-, Nickel-, Iron-catalyzed reactions)

Transition metal catalysis provides a powerful toolkit for forming C-CF2H bonds. These reactions typically involve the cross-coupling of an aromatic substrate with a difluoromethyl source.

Palladium-catalyzed reactions are prominent, often utilizing aryl halides or arylboronic acids as substrates. For instance, Pd-catalyzed difluoromethylation of aryl chlorides and bromides can be achieved using (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) as the difluoromethyl source in the presence of bulky, electron-rich phosphine (B1218219) ligands like BrettPhos. nsf.govrsc.org Another approach involves the use of chlorodifluoromethane (B1668795) (ClCF2H), an inexpensive industrial material, which can couple with arylboronic acids via a palladium difluorocarbene intermediate. rsc.org While a direct synthesis of this compound using these methods has not been explicitly detailed, a plausible route would involve the double difluoromethylation of a precursor such as benzene-1,2-diboronic acid.

Copper-catalyzed methods are also effective, particularly for the difluoromethylation of aryl iodides. rsc.org The first direct copper-mediated difluoromethylation of aryl iodides was accomplished using CuI, CsF, and TMSCF2H. rsc.org This reaction proceeds through a key [Cu(CF2H)2]⁻ cuprate (B13416276) complex. rsc.org

Nickel and Iron catalysts offer milder and more cost-effective alternatives. Ni-catalyzed protocols have been developed for the difluoromethylation of aryl halides, aryl boronic acids, and aryl Grignard reagents. nsf.govrsc.org Iron catalysis has been employed for the cross-coupling of diaryl zinc reagents with a difluoromethyl source. rsc.org

Table 1: Overview of Transition Metal-Catalyzed Difluoromethylation Reactions

| Catalyst | Aromatic Substrate | Difluoromethyl Source | Key Features & Reference |

|---|---|---|---|

| Palladium | Aryl Chlorides/Bromides | TMSCF2H | Requires bulky phosphine ligands (e.g., BrettPhos). nsf.govrsc.org |

| Arylboronic Acids | ClCF2H | Inexpensive CF2H source; proceeds via Pd=CF2 intermediate. rsc.org | |

| Copper | Aryl Iodides | TMSCF2H | First direct Cu-mediated method; involves a cuprate complex. rsc.org |

| Nickel | Aryl Halides/Boronic Acids | BrCF2H | Effective for various aryl substrates under mild conditions. nsf.govrsc.org |

| Iron | Diaryl Zinc Reagents | Difluoromethyl 2-pyridyl sulfone | Utilizes an abundant and non-toxic metal catalyst. rsc.org |

Radical-Mediated C-H Difluoromethylation Strategies

Radical-mediated reactions offer the allure of directly converting a C-H bond to a C-CF2H bond, bypassing the need for pre-functionalized substrates like halides or boronic acids. These methods typically involve the generation of a difluoromethyl radical (•CF2H), which then adds to the aromatic ring. acs.org

Recent advancements have focused on photocatalytic methods. acs.orgnih.gov For example, hypervalent iodine(III) reagents containing difluoroacetoxy ligands can generate •CF2H radicals upon photolysis, which then functionalize various heteroarenes under mild, catalyst-free conditions. acs.org Other photocatalytic systems use covalent organic frameworks (COFs) with dual-active centers to efficiently generate the necessary radicals. acs.orgnih.gov

However, a significant drawback of radical C-H difluoromethylation on simple aromatic compounds is the lack of regioselectivity. The reaction on an unsubstituted or monosubstituted benzene (B151609) ring typically yields a mixture of ortho, meta, and para isomers. beilstein-journals.org This makes it an unsuitable strategy for the selective synthesis of this compound.

Employment of Difluorocarbene Precursors in Synthesis

Difluorocarbene (:CF2) is a reactive intermediate that can be used to introduce the difluoromethyl group. cas.cn Modern methods have developed various precursors that generate :CF2 under milder conditions than traditional high-temperature pyrolysis. cas.cn

The most relevant application of difluorocarbene for synthesizing aryl-CF2H compounds is in transition metal-catalyzed reactions. As mentioned previously, reagents like ClCF2H can react with a palladium(0) catalyst to form a palladium-difluorocarbene (Pd=CF2) species. rsc.org This intermediate then participates in the catalytic cycle to difluoromethylate substrates like arylboronic acids. rsc.org While this is a form of direct difluoromethylation, its success in selectively producing this compound would depend on using a suitably 1,2-disubstituted starting material. Direct difluorocarbene insertion into aromatic C-H bonds is generally not a viable synthetic route due to poor reactivity and lack of selectivity. cas.cn

Stepwise Synthetic Routes to this compound

Stepwise routes involve the synthesis of a precursor molecule that already contains the desired 1,2-disubstitution pattern, followed by one or more steps to convert functional groups into the target difluoromethyl groups. These methods offer superior control over isomerism.

Halogen-Fluorine Exchange Reactions in Benzylic Positions (e.g., from dichloromethyl or trichloromethyl precursors)

This classic strategy involves the synthesis of a 1,2-bis(dihalomethyl)benzene precursor, followed by the substitution of halogen atoms (Cl or Br) with fluorine.

The synthesis of the precursor, such as 1,2-bis(dibromomethyl)benzene, can be achieved through methods like the radical bromination of o-xylene. sigmaaldrich.combeilstein-journals.org The subsequent crucial step is the halogen-fluorine exchange. This can be accomplished using various fluorinating agents. researchgate.netgoogle.com Anhydrous hydrogen fluoride (B91410) (HF), often in combination with a catalyst or a basic solvent like pyridine, is a common reagent for these transformations. researchgate.net For example, the selective, high-yield partial fluorination of p-bis(trichloromethyl)benzene to p-bis(chlorodifluoromethyl)benzene has been demonstrated using anhydrous HF, indicating that controlled exchange is feasible. researchgate.netresearchgate.net Alkali metal fluorides like KF can also be used, typically in aprotic solvents at elevated temperatures. google.com

Table 2: Potential Halogen-Fluorine Exchange Pathway

| Precursor | Fluorinating Agent | Conditions | Product |

|---|---|---|---|

| 1,2-Bis(dichloromethyl)benzene | Anhydrous HF | Catalytic SbCl5 or solvent | This compound |

| 1,2-Bis(dibromomethyl)benzene | KF, CsF | Aprotic solvent (e.g., Sulfolane), heat | This compound |

Deoxyfluorination of Carbonyl Precursors

Perhaps the most direct and logical stepwise synthesis of this compound involves the deoxyfluorination of a corresponding dicarbonyl compound. The ideal and readily available starting material for this route is o-phthalaldehyde (B127526) (also known as 1,2-benzenedicarboxaldehyde). chemicalbook.com

Deoxyfluorination converts a carbonyl group (C=O) into a gem-difluoromethylene group (CF2). Several reagents are available for this transformation, with diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) being the most common. pitt.eduorganic-chemistry.orgorganic-chemistry.org Deoxo-Fluor® is often preferred for its greater thermal stability compared to DAST. organic-chemistry.orgorgsyn.org The reaction typically involves treating the aldehyde with an excess of the fluorinating reagent. The synthesis of the para-isomer, p-bis-difluoromethyl benzene, from terephthalaldehyde (B141574) using sulfur tetrafluoride has been reported, strongly supporting the viability of this methodology for the ortho-isomer. tudublin.ie

Table 3: Common Reagents for Deoxyfluorination of Aldehydes

| Reagent Name | Abbreviation | Key Characteristics |

|---|---|---|

| Diethylaminosulfur trifluoride | DAST | Widely used, broad scope, but thermally unstable. pitt.edusigmaaldrich.com |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | More thermally stable and safer alternative to DAST. pitt.eduorganic-chemistry.orgorgsyn.org |

| 2-Pyridinesulfonyl fluoride | PyFluor | Thermally stable solid, highly chemoselective with fewer elimination byproducts. sigmaaldrich.com |

| Sulfur Tetrafluoride | SF4 | Highly effective but toxic and hazardous gas requiring special handling. tudublin.ie |

The conversion of o-phthalaldehyde to this compound via double deoxyfluorination represents a highly feasible and direct stepwise approach to the target molecule.

Functionalization of Ortho-Substituted Benzene Scaffolds (e.g., diborylated derivatives)

The synthesis of this compound can be strategically approached by functionalizing a benzene ring that already possesses substituents at the ortho positions. This pre-functionalization allows for controlled, site-selective introduction of the difluoromethyl groups. Among the most versatile ortho-substituted scaffolds are 1,2-diborylated benzenes.

1,2-Bis(pinacolboryl)benzene is a key intermediate that serves as a versatile platform for creating 1,2-disubstituted benzenes through sequential cross-coupling reactions. researchgate.net Its synthesis is efficiently achieved from readily available starting materials like 1,2-dibromobenzene. researchgate.net The process typically involves a reaction with a suitable borane (B79455) source, such as bis(pinacolato)diboron (B136004) or isopropoxy-pinacolborane (iPrO-Bpin), in the presence of magnesium turnings. researchgate.net

Once the 1,2-diborylated benzene scaffold is obtained, it can undergo subsequent cross-coupling reactions to install the desired functional groups. For the synthesis of this compound, this would involve a transition metal-catalyzed cross-coupling with a suitable difluoromethyl source. This stepwise approach, utilizing a stable and versatile intermediate like 1,2-bis(pinacolboryl)benzene, offers a high degree of control over the final molecular architecture.

Table 1: Synthesis of 1,2-Bis(pinacolboryl)benzene Intermediate

| Starting Material | Reagents | Key Intermediate | Significance |

|---|---|---|---|

| 1,2-Dibromobenzene | iPrO-Bpin, Mg turnings, 1,2-C₂H₄Br₂ (entrainer) | 1,2-Bis(pinacolboryl)benzene | Versatile platform for sequential Suzuki-Miyaura coupling reactions. researchgate.net |

Development of Novel Reagents and Catalytic Systems for Difluoromethylation

The introduction of the difluoromethyl (CF₂H) group is a pivotal step in the synthesis of this compound. Historically, difluoromethylation reactions often required harsh conditions. cas.cn Recent advancements have focused on creating novel reagents and catalytic systems that are milder, more efficient, and exhibit broader substrate compatibility. rsc.org These developments can be broadly categorized into transition metal-catalyzed cross-couplings and methods involving radical or carbene species.

A significant breakthrough in this area is the development of reagents that can serve as a source of the CF₂H radical or difluorocarbene (:CF₂). rsc.orgsioc.ac.cn For instance, zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, or DFMS), developed by Baran and colleagues, is an effective reagent for the radical difluoromethylation of various substrates. researchgate.net Photocatalysis has also emerged as a powerful tool, using visible light to initiate the formation of difluoromethyl radicals from precursors under exceptionally mild conditions. mdpi.com

Furthermore, transition metal catalysis, particularly with palladium, nickel, and copper, has enabled the precise C-H and C-X (X = halide) difluoromethylation of aromatic rings. rsc.org These systems often employ specialized ligands and novel difluoromethyl sources, such as (DMPU)₂Zn(CF₂H)₂ or difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H), to facilitate the cross-coupling process. rsc.org For example, palladium-catalyzed decarbonylative difluoromethylation allows for the conversion of aroyl chlorides to difluoromethylarenes, while nickel-based catalysts are effective for the difluoromethylation of aryl halides. rsc.org

Table 2: Selected Novel Reagents for Difluoromethylation

| Reagent Name | Typical Activation Method | Reactive Species Generated | Reference |

|---|---|---|---|

| Zinc difluoromethanesulfinate (DFMS) | Radical initiator (e.g., TBHP) | Difluoromethyl radical (•CF₂H) | researchgate.net |

| Sodium chlorodifluoroacetate (ClCF₂COONa) | Thermal decomposition | Difluorocarbene (:CF₂) | cas.cn |

| (DMPU)₂Zn(CF₂H)₂ | Transmetalation in Pd/Ni/Cu catalysis | Nucleophilic "CF₂H" equivalent | rsc.org |

| Sulfox-CF₂SO₂Ph | Photoredox catalysis or basic conditions | Radical or Difluorocarbene | sioc.ac.cn |

| Difluoromethyltri(n-butyl)ammonium chloride | Basic conditions | Difluorocarbene (:CF₂) | cas.cn |

Table 3: Overview of Catalytic Systems for Aromatic Difluoromethylation

| Metal Catalyst | Reaction Type | Typical Substrate | Reference |

|---|---|---|---|

| Palladium (Pd) | Decarbonylative difluoromethylation | Aroyl Chlorides | rsc.org |

| Nickel (Ni) | Cross-coupling | Aryl Chlorides/Boronic Acids | rsc.org |

| Copper (Cu) | Cross-coupling | Aryl Iodides | rsc.org |

| Iron (Fe) | Cross-coupling | Diaryl Zinc Reagents | rsc.org |

Mechanistic Investigations and Reactivity Profiles of 1,2 Bis Difluoromethyl Benzene

Elucidation of Reaction Mechanisms in C-CF2H Bond Transformations

The transformation of C-CF2H bonds in compounds like 1,2-bis(difluoromethyl)benzene is a focal point of research due to the unique properties conferred by the difluoromethyl group. This moiety is considered a lipophilic and metabolically stable hydrogen-bond donor, making it highly valuable in medicinal chemistry and materials science. nih.govdicp.ac.cn The C-H bond within the CF2H group is slightly acidic, enabling it to participate in hydrogen-bonding interactions, which can enhance binding selectivity to specific receptors. wiley.comunimi.it

The mechanisms for the formation of C(sp²)–CF₂H bonds, such as those in this compound, often involve transition-metal-catalyzed cross-coupling reactions. rsc.org For instance, palladium-catalyzed difluoromethylation of aryl halides can proceed through a Pd(0)/Pd(II) catalytic cycle. rsc.org In other cases, particularly with copper catalysts, a transmetalation step from a difluoromethyl source, like a zinc reagent, to the copper catalyst generates a key [Cu(CF₂H)₂]⁻ complex. rsc.org

Radical pathways also play a significant role in C-H difluoromethylation. rsc.org These reactions typically involve the generation of a difluoromethyl radical (•CF₂H), which then reacts with the aromatic substrate. mdpi.com The regioselectivity of these reactions is often dictated by the stability of the resulting radical intermediate. mdpi.com For example, in photocatalytic difluoromethylation, a photosensitizer absorbs light and initiates a single electron transfer process to generate the •CF₂H radical from a suitable precursor. mdpi.com This radical can then be trapped by a metal-aryl intermediate, leading to the final product through reductive elimination. mdpi.com

The table below summarizes different catalytic systems and proposed mechanistic features for C-CF2H bond transformations.

| Catalyst System | Substrate Type | Proposed Mechanism | Key Intermediates |

| Pd(acac)₂/btbpx | gem-Difluoroalkenes | Alkoxycarbonylation | Pd-acyl complexes |

| CuI/DMPU | Aryl iodides | Cross-coupling | [Cu(CF₂H)₂]⁻ |

| FeBr₂/diamine ligand | Aryl Grignard reagents | Cross-coupling | Iron-aryl complexes |

| Ru-catalyst | 2-Arylpyridines | C-H activation | Ruthenium-aryl intermediate |

| Photocatalyst (Eosin Y) | Coumarin derivatives | Radical difluoromethylation | Difluoromethyl radical (•CF₂H) |

Coordination Chemistry and Ligand Properties

Aromatic compounds like this compound can act as ligands, forming π-complexes with transition metals. In these complexes, the benzene (B151609) ring donates electron density from its π-molecular orbitals to the vacant orbitals of the metal center. dokumen.pub The presence of electron-withdrawing difluoromethyl groups on the benzene ring decreases its electron density. vulcanchem.com This electronic modification influences the strength and nature of the metal-arene bond.

A notable example involves the reaction of p-bis(difluoromethyl)benzene with [CpIr(acetone)₃][OTf]₂ to form the π-complex [CpIr(η⁶-p-CF₂H-C₆H₄-CF₂H)][BF₄]₂. researchgate.net The formation and stability of such complexes are crucial for their subsequent reactivity. The coordination of the arene to the metal center can activate the molecule for further transformations. researchgate.net

The interaction between the metal and the arene ligand involves a synergistic process of ligand-to-metal donation and metal-to-ligand back-donation. dokumen.pub The extent of these interactions depends on the electronic properties of both the metal and the substituents on the aromatic ring. rsc.org

The electronic properties of ligands play a critical role in the reactivity of the metal center. rsc.org Electron-withdrawing substituents, such as the difluoromethyl groups in this compound, can significantly impact the electron density at the metal. This can influence the rates and mechanisms of catalytic reactions, such as oxidative addition and reductive elimination. mdpi.com

For instance, in palladium catalysis, the choice of ligand can determine the operative catalytic cycle. In some cases, a Pd(II)/Pd(IV) cycle is proposed, where the ligand facilitates the C-H activation and subsequent functionalization. beilstein-journals.org The steric and electronic properties of the ligand can be tuned by altering substituents, which in turn affects the coordination geometry and reactivity of the metal complex. rsc.org

The table below illustrates the effect of different ligands on the yield of a specific palladium-catalyzed reaction, highlighting the importance of ligand choice. wiley.comunimi.it

| Ligand | Product Yield (%) |

| 1,1'-Ferrocenediyl-bis(tert-butyl(pyridin-2-yl)phosphine) (L1) | 18 |

| 1,3-Bis(tert-butyl(pyridin-2-yl)phosphanyl)propane (L2) | <18 |

| 1,2-Bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene (L3) | 72 |

| 1,2-Bis((di-tert-butylphosphan-yl)methyl)benzene (btbpx) (L4) | 92 |

Exploration of Electrophilic and Nucleophilic Reactivity at the Difluoromethyl and Aromatic Centers

The chemical reactivity of this compound is characterized by the interplay between the aromatic ring and the difluoromethyl substituents. The high degree of fluorination makes the aromatic ring electron-deficient, which generally decreases its reactivity towards electrophilic aromatic substitution. vulcanchem.com Conversely, this electron deficiency can render the ring more susceptible to nucleophilic aromatic substitution under certain conditions. vulcanchem.com

The difluoromethyl group itself can exhibit reactivity. The carbon-hydrogen bond in the CF₂H group is acidic and can be deprotonated to form a nucleophilic species. wiley.comunimi.it This nucleophilic difluoromethyl anion equivalent can then react with various electrophiles. cas.cn On the other hand, the difluoromethyl group can also act as a source for electrophilic difluorocarbene (:CF₂) under specific reaction conditions. rsc.org

The difluoromethyl group can also be involved in reactions where it behaves as a reactive electrophile, forming covalent bonds with nucleophilic sites.

Studies on Non-Covalent Interactions: Hydrogen Bonding and Aromatic Interactions

The difluoromethyl group is recognized for its ability to act as a hydrogen bond donor. nih.govwiley.comunimi.it The C-H bond in the CF₂H group is polarized by the adjacent fluorine atoms, making the hydrogen atom partially positive and capable of forming hydrogen bonds with electron-rich atoms. nih.gov This property is of significant interest in drug design, as the CF₂H group can serve as a bioisostere for hydroxyl or thiol groups. wiley.comunimi.it

Studies on related fluorinated aromatic compounds have shown that intermolecular C-F···F-C interactions can be attractive, contrary to what might be expected from simple electrostatic considerations. mdpi.com These interactions, along with π-π stacking of the aromatic rings, can play a crucial role in the crystal packing and supramolecular assembly of these molecules. mdpi.comacs.org The stability of dimers of fluoro-substituted benzenes has been attributed to these non-covalent interactions. mdpi.com

The table below summarizes key non-covalent interactions involving the difluoromethyl group.

| Interaction Type | Description | Significance |

| Hydrogen Bonding | The acidic C-H bond of the CF₂H group acts as a hydrogen bond donor. wiley.comunimi.it | Improves binding selectivity to biological receptors; bioisosterism. nih.govwiley.comunimi.it |

| Aromatic (π-π) Interactions | Stacking of the electron-deficient aromatic rings. acs.org | Influences crystal packing and solid-state structure. |

| Halogen Bonding (F···F) | Attractive interactions between fluorine atoms on adjacent molecules. mdpi.com | Contributes to the stability of molecular assemblies. mdpi.com |

Sophisticated Spectroscopic Characterization Techniques for 1,2 Bis Difluoromethyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1,2-Bis(difluoromethyl)benzene. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a comprehensive picture of the molecule's connectivity and electronic structure can be assembled.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms on the benzene (B151609) ring and the difluoromethyl groups. The aromatic protons would be expected to appear as a complex multiplet in the range of 7.5-8.0 ppm, characteristic of a 1,2-disubstituted benzene ring. The single proton of each difluoromethyl group would likely appear as a triplet due to coupling with the two adjacent fluorine atoms.

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. One would expect to see signals for the four distinct aromatic carbons and a signal for the carbon of the difluoromethyl groups. The carbon atoms bonded to fluorine will exhibit splitting due to C-F coupling.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, the spectrum would show signals corresponding to the fluorine atoms in the difluoromethyl groups. These signals would be split by the adjacent proton, appearing as doublets. The chemical shift provides insight into the electronic environment of the fluorine atoms.

While detailed experimental NMR data for this compound is not widely available in the cited literature, the table below outlines the expected signals and their characteristics based on general principles of NMR spectroscopy for similar structures.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| ¹H | ~7.5 - 8.0 (Aromatic) | Multiplet | |

| ~6.5 - 7.0 (-CHF₂) | Triplet (t) | ²JHF ≈ 50-60 | |

| ¹³C | ~125 - 140 (Aromatic C) | ||

| ~115 - 125 (Aromatic C-CHF₂) | Triplet (t) | ²JCF ≈ 20-30 | |

| ~110 - 120 (-CHF₂) | Triplet (t) | ¹JCF ≈ 230-250 | |

| ¹⁹F | ~ -110 to -130 | Doublet (d) | ²JFH ≈ 50-60 |

Note: The data in this table is predictive and based on typical values for similar functional groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Key absorptions would include C-H stretching from the aromatic ring (around 3100-3000 cm⁻¹), C=C stretching vibrations of the benzene ring (in the 1600-1450 cm⁻¹ region), and strong C-F stretching vibrations, typically found in the 1350-1000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the benzene ring are often more prominent in the Raman spectrum.

Specific experimental IR and Raman peak assignments for this compound are not detailed in the available research. However, the expected characteristic vibrational frequencies are summarized below.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| C-F Stretch | 1350 - 1000 (Strong) | 1350 - 1000 |

| C-H Bend (oop) | 900 - 675 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular mass of a compound, which in turn allows for the confirmation of its elemental formula. For this compound, with a molecular formula of C₈H₆F₄, the exact mass can be calculated.

The theoretical exact mass provides a benchmark for experimental HRMS measurements, confirming the identity of the compound with high confidence.

| Parameter | Value |

| Molecular Formula | C₈H₆F₄ |

| Nominal Mass | 178 g/mol |

| Calculated Exact Mass | 178.0406 u |

X-ray Crystallography for Definitive Solid-State Molecular Architecture

X-ray crystallography provides unambiguous proof of molecular structure by determining the arrangement of atoms in a single crystal. This technique yields precise bond lengths, bond angles, and intermolecular interactions in the solid state.

A successful crystallographic analysis of this compound would reveal the planarity of the benzene ring, the geometry of the difluoromethyl groups, and how the molecules pack together in a crystal lattice. However, published single-crystal X-ray diffraction data for this compound could not be located in the reviewed literature. If such data were available, it would be presented in a table similar to the one below, detailing the crystallographic parameters.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

The absence of such data in public databases suggests that a single-crystal structure of this specific compound has not yet been reported or made publicly available.

Computational Chemistry and Theoretical Modeling of 1,2 Bis Difluoromethyl Benzene

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Ab initio and Density Functional Theory (DFT) are cornerstone methods in computational chemistry for elucidating the electronic structure and predicting the reactivity of molecules. nih.govacs.org Ab initio methods are based on first principles of quantum mechanics without using experimental data, while DFT methods calculate the electron density to determine the molecule's properties. For 1,2-bis(difluoromethyl)benzene, these calculations would provide fundamental data on its geometry, stability, and electronic properties.

DFT calculations, often using functionals like B3LYP or M06-2X, would be employed to optimize the molecular geometry of this compound. This process finds the lowest energy arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. The calculations would reveal the extent of steric and electronic interactions between the two adjacent difluoromethyl (CHF2) groups and the benzene (B151609) ring.

Furthermore, these computational methods can determine key energetic properties:

Enthalpy of Formation (ΔfH): The energy change when the compound is formed from its constituent elements.

Vibrational Frequencies: Used to predict the infrared (IR) spectrum and confirm that the optimized geometry corresponds to a true energy minimum.

The reactivity of this compound can be explored by calculating reactivity descriptors. These parameters, derived from the electronic structure, help predict how the molecule will interact with other chemical species, such as electrophiles or nucleophiles. While specific values for this compound are not published, DFT provides the framework to compute them.

Table 1: Representative Theoretical Data for Related Fluorinated Benzenes

| Compound | Method/Basis Set | Calculated Property | Value |

| (Difluoromethyl)benzene | B97-D3/def2-TZVP | Intermolecular Interaction Energy | - |

| 1,4-bis(Trifluoromethyl)benzene | B3LYP/6-31G(d) | Solvated Stability | -6.2 kcal/mol (Trisolvate vs. Disolvate) |

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | B3LYP/6-311++G(d,p) | N-N Bond Length | 1.358 Å |

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | M06-2X/6-311++G(d,p) | C-F Bond Lengths | 1.340, 1.342 Å |

Investigation of Molecular Orbitals, Electron Density Distribution, and Electrostatic Potential

The electronic behavior of this compound can be visualized and quantified through the analysis of its molecular orbitals (MOs), electron density, and molecular electrostatic potential (MESP).

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and electronic excitability. For this compound, the electron-withdrawing nature of the two CHF2 groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene, likely affecting its reactivity in processes like aromatic substitution.

Electron Density Distribution: An electron density isosurface provides a visual representation of the molecule's size and shape. The distribution of electron density reveals how electrons are shared between atoms, indicating the nature of the chemical bonds. In this compound, the high electronegativity of the fluorine atoms would polarize the C-F and C-H bonds within the difluoromethyl groups, drawing electron density away from the carbon and hydrogen atoms.

Electrostatic Potential (ESP/MESP): The MESP map is a powerful tool for predicting non-covalent interactions and reactive sites. It illustrates the charge distribution on the molecular surface, with red regions indicating negative potential (electron-rich areas, attractive to electrophiles) and blue regions indicating positive potential (electron-poor areas, attractive to nucleophiles). For this compound, the MESP would likely show:

A region of negative electrostatic potential above and below the plane of the aromatic ring, characteristic of π-systems.

Positive potential around the hydrogen atoms of the CHF2 groups, indicating their ability to act as hydrogen bond donors.

Negative potential around the highly electronegative fluorine atoms.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain experimentally. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states (the highest energy point along a reaction coordinate).

For this compound, theoretical calculations could predict the outcomes of various chemical transformations. For example, in an electrophilic aromatic substitution reaction, calculations could determine which of the four available positions on the benzene ring is most likely to be attacked. This is achieved by calculating the energies of the transition states for substitution at each position. The pathway with the lowest activation energy (the energy difference between the reactants and the transition state) is predicted to be the major reaction channel.

Similarly, computational models can predict reaction pathways for transformations involving the difluoromethyl groups, such as radical reactions or further functionalization. DFT calculations can model the entire reaction coordinate, revealing whether a reaction proceeds through a stepwise or concerted mechanism and identifying any short-lived intermediates.

Theoretical Insights into Conformational Preferences and Intramolecular Interactions

The three-dimensional structure and flexibility of this compound are governed by the rotation of the two CHF2 groups around their bonds to the benzene ring. The relative orientation of these groups defines the molecule's different conformers. Theoretical calculations are essential for determining the relative energies of these conformers and the energy barriers to rotation between them.

The conformational landscape of this compound is influenced by a balance of several factors:

Steric Hindrance: Repulsive interactions between the two bulky CHF2 groups due to their proximity in the ortho positions. This would likely disfavor conformations where the groups are oriented towards each other.

Electrostatic Interactions: Repulsive or attractive forces between the polarized C-F and C-H bonds of the adjacent difluoromethyl groups.

Intramolecular Hydrogen Bonding: A key feature of the CHF2 group is the ability of its hydrogen atom to act as a donor in weak C-H···F hydrogen bonds. Theoretical studies on related molecules, such as 1-(difluoromethyl)-2-nitrobenzene, have shown that conformations allowing for intramolecular hydrogen bonding can be significantly stabilized. In this compound, weak intramolecular C-H···F interactions between the two adjacent groups could play a crucial role in stabilizing certain rotational conformers.

Computational methods like DFT can precisely quantify the energy differences between various conformers, revealing the most stable (lowest energy) conformation. By mapping the potential energy surface as a function of the dihedral angles (C-C-C-H and C-C-C-F), a detailed understanding of the molecule's conformational preferences and the energetic cost of conformational changes can be achieved.

Advanced Research Applications of 1,2 Bis Difluoromethyl Benzene in Materials Science and Organic Synthesis

Building Block for Functional Organic Materials (e.g., polymers, dendrimers)

The incorporation of fluorinated moieties into polymers and dendrimers is a well-established strategy for enhancing thermal stability, chemical resistance, and specific electronic properties. While direct polymerization of 1,2-Bis(difluoromethyl)benzene has not been extensively reported, its structure is analogous to other fluorinated monomers used in the synthesis of high-performance polymers like polyimides. For instance, fluorinated diamines containing trifluoromethyl groups are used to synthesize polyimides with improved solubility, lower dielectric constants, and enhanced optical transparency. tandfonline.comtandfonline.comtitech.ac.jp The difluoromethyl groups in this compound could similarly be functionalized to create novel monomers.

In the realm of dendrimers—highly branched, well-defined macromolecules—fluorinated peripheries are known to influence properties like self-assembly and guest-host interactions. acs.org Although the direct use of this compound in dendrimer synthesis is not yet documented, its derivatives could serve as core structures or branching units to create dendrimers with unique fluorinated interiors or exteriors. The polarity and hydrogen-bonding capability of the C-H bond in the difluoromethyl group could lead to materials with distinct intermolecular and intramolecular interactions.

Table 1: Potential Impact of this compound Incorporation in Polymers

| Property | Expected Influence | Rationale based on Analogous Compounds |

|---|---|---|

| Thermal Stability | Enhancement | High bond energy of C-F bonds |

| Solubility | Improvement | Disruption of polymer chain packing |

| Dielectric Constant | Reduction | Low polarizability of C-F bonds |

Design and Synthesis of Molecules for Organic Electronic Devices

The pursuit of novel organic materials for electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) is a major driver of synthetic chemistry. The introduction of fluorine atoms into organic semiconductors can modulate their energy levels (HOMO/LUMO), which is crucial for tuning their electronic and optical properties. chemimpex.com

A patent for the related compound, 1,4-bis-(difluoromethyl)benzene, describes its use as a precursor for octafluoro- tandfonline.comtandfonline.comparacyclophane, which can be polymerized to form films with excellent dielectric properties, suitable for the electronics industry. epo.org This suggests that this compound could also be a valuable precursor for materials used in electronic insulators or as components in capacitors. The specific ortho-substitution pattern might lead to unique packing arrangements in the solid state, influencing charge transport properties in semiconductor applications.

Precursor in the Synthesis of Complex Molecular Architectures and Supramolecular Assemblies

The difluoromethyl group, with its weakly acidic proton, can act as a hydrogen bond donor. This capability is crucial for directing the assembly of molecules into larger, ordered structures. Research on the related compound 1,4-bis(fluoromethyl)benzene has shown that intermolecular C-H···F interactions can link molecules into one-dimensional infinite chains. nih.govresearchgate.netresearchgate.net It is highly probable that the two adjacent difluoromethyl groups in this compound could engage in similar, and potentially more complex, intramolecular and intermolecular hydrogen bonding.

This predisposition for forming non-covalent interactions makes it a promising precursor for the design of supramolecular assemblies, such as liquid crystals or crystalline co-polymers, where the precise arrangement of molecules dictates the material's properties. The ortho-positioning of the groups could be exploited to create specific clefts or pockets, making it a candidate for host-guest chemistry and the construction of molecular sensors.

Role in Advanced Synthetic Methodologies as a Key Intermediate

In organic synthesis, fluorinated building blocks are essential for introducing fluorine into target molecules, a common strategy in the development of pharmaceuticals and agrochemicals. acs.orgnih.gov The difluoromethyl group is a bioisostere for hydroxyl or thiol groups and can significantly improve a molecule's metabolic stability and binding affinity. nih.gov

While specific advanced synthetic methodologies that use this compound as a key intermediate are not widely published, its structure lends itself to further chemical transformations. The benzene (B151609) ring can undergo electrophilic substitution, and the difluoromethyl groups could potentially be further functionalized. Its value may lie in its use as a starting material for more complex fluorinated ligands for organometallic catalysts or as a precursor for bioactive compounds where the 1,2-disubstituted pattern is a requirement. The chemistry of difluorocarbenes, which are versatile reactive intermediates, is a well-developed field, and compounds like this compound represent stable sources of the difluoromethyl motif. acs.org

Table 2: Comparison of Related Isomers and Analogues

| Compound | Isomer | Key Application/Research Area |

|---|---|---|

| 1,4-Bis(difluoromethyl)benzene | para | Precursor for polymers with dielectric properties epo.org |

| 1,3-Bis(trifluoromethyl)benzene | meta | Building block for boron-containing conjugated systems for OLEDs |

| 1,2-Bis(trifluoromethyl)benzene | ortho | Intermediate for fluorinated compounds, agrochemicals, and polymers chemimpex.com |

Future Research Directions and Emerging Paradigms for 1,2 Bis Difluoromethyl Benzene Chemistry

Development of Highly Selective and Sustainable Synthetic Routes

The synthesis of difluoromethylated arenes has traditionally faced challenges, often requiring harsh conditions or the use of expensive and hazardous fluorinating agents. thieme-connect.com Future research is increasingly directed towards developing more selective, efficient, and environmentally benign synthetic pathways.

An emerging paradigm is the use of direct C–H activation and fluorination. thieme-connect.com This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. For instance, visible-light-promoted, metal-free C–H activation has been reported for the synthesis of difluoromethylated arenes, representing a significant advance in selective C–H gem-difluorination. thieme-connect.com Another promising strategy involves the copper-mediated oxidative difluoromethylation of heteroarenes using (trimethylsilyl)difluoromethane (TMSCF₂H), a method noted for its mild conditions and high regioselectivity. acs.org

Sustainable approaches also focus on the development of novel difluoromethylating reagents that are more stable, less toxic, and more efficient. While reagents like chlorodifluoromethane (B1668795) (ClCF₂H) have been effective, its ozone-depleting nature is a significant drawback. rsc.org The development of user-friendly, solid reagents or alternative difluorocarbene precursors is a key area of investigation. rsc.orgchinesechemsoc.org

Table 1: Comparison of Selected Synthetic Strategies for Difluoromethylated Arenes

| Method | Reagent(s) | Catalyst | Key Advantages | Challenges |

| Cross-Coupling | Aryl halides/boronic acids + Difluoromethyl source | Palladium or Copper | Good functional group tolerance, high yields. thieme-connect.combeilstein-journals.org | Requires pre-functionalized arenes. thieme-connect.com |

| Direct C-H Activation | Arenes + Difluoromethyl source | Metal catalysts (e.g., Cu, Ag) or Metal-free (photocatalysis) | Atom economy, shorter synthesis. acs.orgthieme-connect.com | Selectivity can be a challenge. thieme-connect.com |

| Decarboxylation | α-Aryl-α,α-difluoroacetates | Heat | Stepwise, controlled introduction of the CF₂H group. rsc.org | High temperatures required, limited to certain substrates. rsc.org |

Investigation of Asymmetric Difluoromethylation Methodologies

The creation of chiral molecules containing a difluoromethyl group is of paramount importance, particularly for the pharmaceutical industry, where the stereochemistry of a drug can determine its efficacy and safety. mdpi.com Consequently, the development of asymmetric difluoromethylation methods is a vibrant area of research.

Current strategies can be broadly categorized into chiral auxiliary-based methods and catalytic asymmetric methods. mdpi.com While chiral auxiliaries have proven robust for producing enantiopure compounds, catalytic methods are often more desirable due to their efficiency and atom economy. mdpi.com

Recent advances include copper-catalyzed asymmetric reactions. For example, the enantioselective difluoromethylation of styrenes using a copper(I) catalyst and a chiral phosphoric acid has been shown to produce enantioenriched pyrrolidines. rsc.org Another approach involves the catalytic asymmetric synthesis of α,α-difluoromethylated tertiary alcohols via asymmetric dihydroxylation, providing valuable chiral building blocks with excellent enantioselectivity. researchgate.net

Future work will likely focus on:

Designing novel chiral ligands for transition metals like palladium, copper, and nickel to improve enantioselectivity and broaden the substrate scope. researchgate.netbeilstein-journals.org

Exploring radical-based asymmetric transformations , which remain less developed compared to nucleophilic or electrophilic methods. researchgate.net

Developing methods for creating quaternary stereocenters that bear a CF₂H group, which is a significant synthetic challenge. rsc.org

Table 2: Selected Asymmetric Difluoromethylation Approaches

| Approach | Key Feature | Catalyst/Auxiliary System | Enantioselectivity | Reference |

| Catalytic Cyclization | Difluoromethylation combined with enantioselective cyclization. | CuI / Chiral Phosphoric Acid | Up to 97% ee | rsc.org |

| Reagent-Controlled Addition | Stereoselective addition to imines using a chiral sulfoximine (B86345) reagent. | (S)-difluoromethyl phenyl sulfoximine | High diastereoselectivity | mdpi.com |

| Asymmetric Dihydroxylation | Creation of chiral tertiary alcohols from difluoromethylated olefins. | AD-mix-α / AD-mix-β | Excellent er | researchgate.net |

Exploration of Novel Catalytic Transformations Involving Difluoromethylated Arenes

Once synthesized, difluoromethylated arenes like 1,2-bis(difluoromethyl)benzene serve as versatile building blocks for more complex molecules. Research is ongoing to explore novel catalytic reactions that leverage the unique reactivity of the C-F and C-H bonds within the difluoromethyl group, as well as the electronic influence of these groups on the aromatic ring.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and their application to difluoromethylated substrates continues to evolve. thieme-connect.com For example, palladium-catalyzed difluoroallylation of aryl boronic acids provides a direct route to difluoroalkylated products. thieme-connect.com A significant recent development is the use of a palladium difluorocarbene complex in catalytic coupling reactions with terminal alkynes, offering a cost-effective method to generate difluoromethylated alkynes from the industrial raw material ClCF₂H. chinesechemsoc.org

Photocatalysis represents another emerging paradigm, enabling transformations under mild conditions using visible light. mdpi.com Metallaphotoredox catalysis, which combines photoredox cycles with transition metal catalysis (e.g., nickel), has been successfully used for the difluoromethylation of aryl bromides. mdpi.com

Future efforts will likely target:

Controllable Catalytic Systems: Developing catalysts that can be tuned to selectively produce different types of fluoroalkylated products from a single precursor. nsf.gov

Late-Stage Functionalization: Applying these catalytic transformations to the late-stage modification of complex molecules, such as pharmaceuticals and agrochemicals, to rapidly generate analogues with improved properties. mdpi.com

Cost-Efficient Catalysis: Expanding the use of inexpensive and abundant first-row transition metals like cobalt and iron in place of precious metals like palladium. thieme-connect.comfrontiersin.org

Expanding Applications in Emerging Fields of Material Science and Niche Organic Syntheses

The unique properties of this compound, stemming from its fluorine content and specific substitution pattern, make it a candidate for advanced applications. The presence of two adjacent difluoromethyl groups influences the compound's conformational preferences and electronic structure, which can be exploited in materials science and specialized organic synthesis.

In materials science , fluorinated compounds are valued for their high thermal stability, chemical resistance, and unique electronic properties. chemimpex.com this compound and its derivatives are being explored for use in:

Advanced Polymers and Coatings: Incorporation into polymer backbones can enhance thermal stability and create materials with low surface energy and specific dielectric properties. chemimpex.com

Organic Electronics: The electronic properties imparted by the CF₂H groups can be harnessed in the design of materials for organic light-emitting diodes (OLEDs) and semiconductors. solubilityofthings.com

In niche organic syntheses , this compound serves as a specialized building block. The ortho-disposition of the CF₂H groups can be used to direct further reactions or to create sterically constrained environments, leading to molecules with specific three-dimensional shapes. This is valuable for designing ligands for catalysis or molecules with specific biological recognition properties.

Future research in these areas will focus on synthesizing and characterizing novel polymers and materials derived from this compound and systematically studying the structure-property relationships to tailor materials for specific high-performance applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1,2-Bis(difluoromethyl)benzene in laboratory settings?

- Methodology : Synthesis typically involves fluorination of benzyl precursors using selective fluorinating agents (e.g., DAST or Deoxo-Fluor®), followed by purification via recrystallization or column chromatography. Characterization employs and NMR to confirm substitution patterns, while X-ray crystallography or mass spectrometry validates molecular structure and purity. For fluorinated analogs, isotopic labeling (e.g., ) may enhance tracking in reaction pathways .

Q. How can researchers determine the thermodynamic stability and reactivity of this compound under varying reaction conditions?

- Methodology : Gas-phase calorimetry and computational modeling (e.g., DFT) predict enthalpy () and Gibbs free energy (). Experimental validation includes monitoring decomposition products (e.g., fluorinated oxides) via GC-MS under thermal stress. Comparative studies with analogs like 1,2-difluorobenzene provide benchmarks for stability trends .

Advanced Research Questions

Q. What advanced catalytic applications does this compound enable, particularly in asymmetric synthesis?

- Methodology : The compound’s electron-withdrawing difluoromethyl groups enhance ligand-metal interactions in catalytic systems. For example, it can serve as a precursor for chiral ligands in Rh-catalyzed [2+2+2] cycloadditions, similar to C2-symmetric dppbz ligands. Reaction optimization involves screening solvents (e.g., toluene), temperatures (80–120°C), and chiral auxiliaries (e.g., BINAP derivatives) to achieve high enantiomeric excess (ee) .

Q. How does the introduction of difluoromethyl groups at the 1,2-positions influence the compound’s electronic properties and interaction with biological targets?

- Methodology : Polarizable continuum models (PCM) and QSAR analyses quantify electron-withdrawing effects on aromatic -systems. In pharmaceutical contexts, fluorine’s inductive effects reduce basicity of adjacent amines, enhancing metabolic stability. Biolayer interferometry (BLI) or SPR assays measure binding affinity to enzymes (e.g., kinases), with fluorinated analogs showing improved pharmacokinetic profiles .

Q. What strategies are effective in resolving contradictions in reported reaction yields or mechanistic pathways involving this compound derivatives?

- Methodology : Cross-validation using isotopic labeling (/) tracks intermediates in proposed mechanisms. Discrepancies in yields are addressed via controlled atmosphere reactors (e.g., inert gloveboxes) to eliminate moisture/oxygen interference. Meta-analyses of kinetic data (e.g., Eyring plots) identify outliers caused by solvent polarity or catalyst loading variations .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.